3-(Triphenylstannyl)prop-2-enoic acid is an organotin compound characterized by the presence of a triphenylstannyl group attached to a prop-2-enoic acid moiety. Organotin compounds, particularly those containing triphenyl groups, have garnered attention due to their unique chemical properties and potential applications in various fields, including materials science and medicinal chemistry.
3-(Triphenylstannyl)prop-2-enoic acid falls under the category of organotin compounds. These compounds are classified based on their tin content and the nature of their organic substituents. The specific structure of this compound includes a prop-2-enoic acid backbone, which is a type of unsaturated carboxylic acid.
The synthesis of 3-(triphenylstannyl)prop-2-enoic acid typically involves the reaction between triphenyltin chloride and prop-2-enoic acid or its derivatives. A common method includes:
Technical details regarding the synthesis can vary but often include monitoring the reaction progress via spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy .
The molecular formula for 3-(triphenylstannyl)prop-2-enoic acid is . The structure consists of a central carbon-carbon double bond (alkene) connected to a carboxylic acid group and a triphenylstannyl group.
Crystallographic studies reveal that the tin atom in the triphenylstannyl group exhibits a distorted tetrahedral geometry due to its bonding with three phenyl groups and one oxygen atom from the carboxylic acid . The bond lengths and angles are critical for understanding the reactivity and stability of the compound.
3-(Triphenylstannyl)prop-2-enoic acid can participate in various chemical reactions, including:
Technical details about these reactions often involve kinetic studies and mechanistic pathways that elucidate how the organotin moiety influences reactivity .
The mechanism by which 3-(triphenylstannyl)prop-2-enoic acid exerts its effects—especially in biological systems—often involves interactions at the molecular level with enzymes or cellular structures. For instance, organotin compounds have been shown to inhibit certain signaling pathways, such as Akt/FOXO3a signaling, which is crucial for cell survival and proliferation .
Experimental data suggest that these compounds may induce apoptosis in cancer cells through mechanisms that involve oxidative stress and disruption of cellular signaling pathways .
Relevant analyses often include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .
3-(Triphenylstannyl)prop-2-enoic acid has several potential applications:
The ongoing research into this compound highlights its versatility and potential across multiple scientific domains .
The development of organotin(IV) carboxylates emerged from the broader exploration of non-platinum metallodrugs, initiated by Rosenberg’s discovery of cisplatin’s antitumor activity in 1969 [3] [5]. Early research focused on di- and triorganotin(IV) compounds due to their structural versatility and potent bioactivities. By the 1980s, triphenyltin(IV) derivatives gained prominence for their exceptional cytotoxicity—often surpassing cisplatin—against diverse carcinoma cell lines [1] [5]. The integration of carboxylate ligands, particularly bioactive scaffolds like non-steroidal anti-inflammatory drugs (NSAIDs), marked a significant evolution. This synergy combined the lipophilic triphenyltin moiety’s membrane permeability with the pharmacological profiles of carboxylic acids, enabling enhanced tumor targeting [1] [5]. Key synthetic breakthroughs included the stoichiometric 1:1 reactions of triphenyltin hydroxide with carboxylic acids, yielding complexes such as [Ph~3~Sn(flu)] (flufenamate) and [Ph~3~Sn(IND)] (indomethacinate), which demonstrated IC~50~ values in the sub-micromolar range [1] [5]. These advances established triphenyltin(IV) carboxylates as a distinct class of anticancer agents with mechanisms divergent from platinum-based drugs.
The fusion of the triphenylstannyl (Ph~3~Sn–) group with prop-2-enoic acid (acrylic acid) creates a hybrid architecture with unique physicochemical properties. The Ph~3~Sn– moiety imparts high lipophilicity, facilitating cellular uptake, while the α,β-unsaturated carboxylate enables conjugation-driven reactivity [2]. X-ray crystallography reveals that such complexes adopt a distorted trigonal bipyramidal geometry at the tin center. For example, in [Ph~3~Sn(dcpa)(dmso)], the equatorial plane is occupied by three phenyl groups, while carboxylate oxygen and a solvent molecule (DMSO) occupy axial positions [1]. This geometry enhances electrophilicity, promoting interactions with biological nucleophiles.
The prop-2-enoic acid backbone serves as a versatile ligand due to its:
Table 1: Structural Parameters of Representative Triphenyltin(IV) Carboxylates
Complex | Coordination Geometry | Sn–O Bond Length (Å) | Sn–C Bond Length (Å) | O–Sn–O Angle (°) |
---|---|---|---|---|
[Ph~3~Sn(dcpa)(dmso)] [1] | Trigonal bipyramidal | 2.122–2.145 | 2.120–2.135 | 175.8 |
[Ph~3~Sn(IND)] [5] | Trigonal bipyramidal | 2.130 | 2.110–2.140 | 176.1 |
3-(Triphenylstannyl)prop-2-enoic acid exemplifies the therapeutic potential of organotin(IV)-carboxylate hybrids. Its bioactivity stems from three interconnected mechanisms:
Table 2: Antiproliferative Activity of Select Triphenyltin(IV) Carboxylates
Complex | Cancer Cell Line | IC~50~ (µM) | Reference |
---|---|---|---|
[Ph~3~Sn(flu)] | MCF-7 (breast) | 0.15 | [1] |
[Ph~3~Sn(IND)] | BT-474 (breast) | 0.076 | [5] |
Triphenyltin acylhydrazone | A549 (lung) | 7.7 | [3] |
Structurally, the 3-(triphenylstannyl)prop-2-enoic acid scaffold enables dual targeting: The tin center disrupts mitochondrial function, while the acrylic acid derivative may inhibit cyclooxygenase (COX) pathways. This multi-target action circumvents resistance mechanisms common to platinum drugs [3] [5]. Current research focuses on tuning the prop-2-enoic acid’s substituents (e.g., 3-aryl groups) to enhance tumor selectivity and reduce systemic toxicity.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: